molecular formula C13H17N5O2S B2907487 1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea CAS No. 899969-22-3

1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea

Cat. No. B2907487
CAS RN: 899969-22-3
M. Wt: 307.37
InChI Key: RMZCPHDABFNYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a urea derivative that has shown promising results in scientific research, and its synthesis method has been optimized for efficient production.

Scientific Research Applications

1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including diabetes and inflammation. In biochemistry, this compound has been used as a tool to study the function of certain enzymes and proteins.

Mechanism of Action

The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea have been extensively studied in vitro and in vivo. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea. One direction is to further investigate its potential as an anticancer agent and drug candidate for the treatment of other diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective inhibitors. Additionally, this compound can be used as a tool to study the function of certain enzymes and proteins, which can lead to a better understanding of various cellular processes.

Synthesis Methods

The synthesis method of 1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea involves the reaction of 5-methylisoxazole-3-carbonyl chloride with 2-(4-methylpyrimidin-2-ylthio)ethylamine in the presence of triethylamine. The resulting intermediate is then treated with urea to obtain the final product. This synthesis method has been optimized for efficient production and has been reported in several scientific publications.

properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9-4-6-15-13(16-9)21-7-3-5-14-12(19)17-11-8-10(2)20-18-11/h4,6,8H,3,5,7H2,1-2H3,(H2,14,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZCPHDABFNYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCCNC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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